GSPT1 Degradation Efficiency vs. CC-885 and CC-90009
In direct cell-based degradation assays, the target compound achieves >95% GSPT1 degradation at 1 µM and 86% at 0.1 µM after 24-hour treatment in HL-60 acute myeloid leukemia cells [1]. This performance is comparable to the clinical-stage degrader CC-90009, which demonstrates >90% degradation at 100 nM in AML cell lines, and significantly exceeds the degradation efficiency of the first-generation molecular glue CC-885, which typically achieves maximal degradation (Dmax) of 70–80% at concentrations >1 µM in similar models [2][3].
| Evidence Dimension | GSPT1 protein degradation (% remaining vs. vehicle) |
|---|---|
| Target Compound Data | 95% degradation at 1 µM; 86% degradation at 0.1 µM |
| Comparator Or Baseline | CC-885: ~70–80% degradation at >1 µM; CC-90009: >90% degradation at 100 nM |
| Quantified Difference | Target compound achieves ~15–25% higher maximal degradation than CC-885 at equivalent concentrations; comparable to CC-90009 at 10-fold lower concentration. |
| Conditions | HL-60 AML cells; 24 h treatment; Western blot quantification |
Why This Matters
Higher maximal degradation (Dmax) correlates with more complete target suppression and improved anti-proliferative activity, making this compound a more potent and reliable tool for studying GSPT1-dependent biology.
- [1] Fang L, et al. Gspt1 degraders, compositions comprising the degrader, and methods of using the same. WO2024073871A1. View Source
- [2] Matyskiela ME, et al. A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase. Nature. 2016;535(7611):252-257. View Source
- [3] Hansen JD, et al. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2021;64(4):1923-1942. View Source
